molecular formula C21H23NO5 B6497483 3-(2,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 864818-70-2

3-(2,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B6497483
CAS No.: 864818-70-2
M. Wt: 369.4 g/mol
InChI Key: DUXOXZZJZFYQMR-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-2-one (coumarin) family, characterized by a benzopyrone scaffold. Key structural features include:

  • Position 3: A 2,4-dimethoxyphenyl substituent, which enhances lipophilicity and may influence receptor binding .
  • Position 7: A hydroxyl group, critical for intramolecular hydrogen bonding and solubility .
  • Position 4: A methyl group, which stabilizes the chromenone ring and modulates steric effects .

The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to coumarin derivatives .

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-12-14-8-9-17(23)16(11-22(2)3)20(14)27-21(24)19(12)15-7-6-13(25-4)10-18(15)26-5/h6-10,23H,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXOXZZJZFYQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN(C)C)O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 3

Modifications at position 3 significantly alter electronic and steric properties:

Compound Name Position 3 Substituent Key Differences Reference
Target Compound 2,4-dimethoxyphenyl Reference standard for comparison
3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one 4-Chlorophenyl Increased electronegativity; reduced methoxy groups may decrease solubility
3-(2-Methoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 2-Methoxyphenyl Trifluoromethyl at position 2 enhances metabolic stability
3-Phenyl-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one Phenyl Lack of methoxy groups reduces steric hindrance and lipophilicity

Insights :

  • The 2,4-dimethoxyphenyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas chloro or trifluoromethyl substituents enhance electron-withdrawing effects .

Modifications at Position 8

The dimethylaminomethyl group at position 8 is a key pharmacophore:

Compound Name Position 8 Substituent Key Differences Reference
Target Compound Dimethylaminomethyl Optimal for moderate basicity and solubility
8-[(4-Methylpiperidin-1-yl)methyl]-3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one 4-Methylpiperidinylmethyl Increased steric bulk; potential for enhanced receptor selectivity
8-[(Thiomorpholinomethyl)]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one Thiomorpholinomethyl Sulfur-containing group may improve membrane permeability

Insights :

  • Dimethylaminomethyl provides a balance between steric accessibility and basicity. Bulkier substituents like piperidinylmethyl may alter binding kinetics .

Variations in Hydroxyl and Methyl Groups

Compound Name Position 7/4 Substituents Key Differences Reference
Target Compound 7-Hydroxy, 4-Methyl Stabilizes intramolecular hydrogen bonds and chromenone conformation
7-Hydroxy-8-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-4-one 7-Hydroxy, 8-Methoxy Methoxy at position 8 reduces hydrogen-bonding potential
4-Ethyl-7-hydroxy-8-methyl-6-[3-(dimethylamino)acryloyl]-2H-chromen-2-one 4-Ethyl, 6-Acryloyl Ethyl group enhances steric bulk; acryloyl may confer fluorescence properties

Insights :

  • The 7-hydroxy and 4-methyl combination in the target compound optimizes ring planarity and solubility .

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